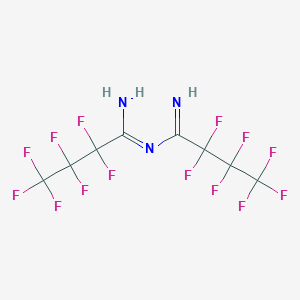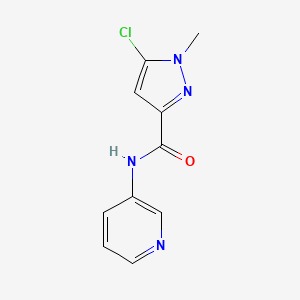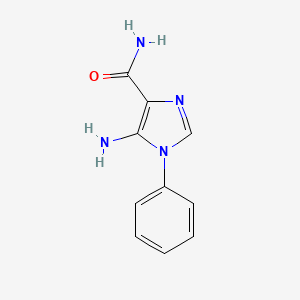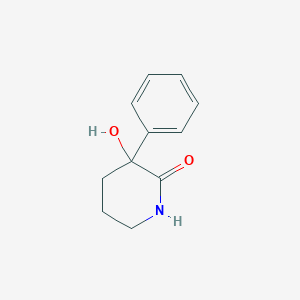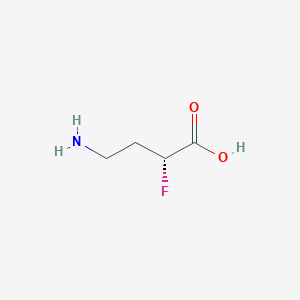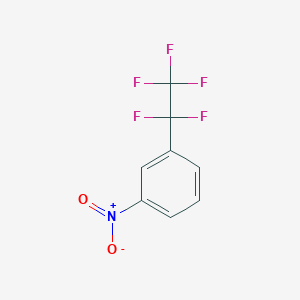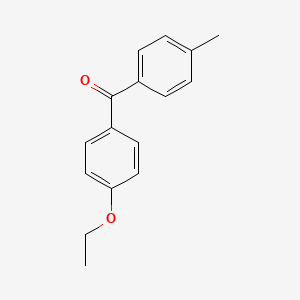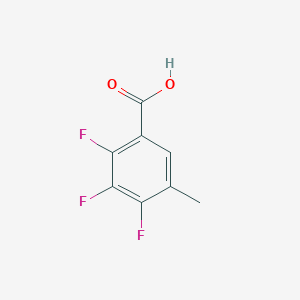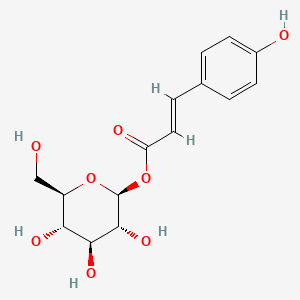
1-O-(4-Coumaroyl)-beta-D-glucose
Overview
Description
“1-O-(4-Coumaroyl)-beta-D-glucose” is a compound that is derived from the esterification of an hydroxycinnamic acid and 1 L - (−)-quinic acid . It is functionally related to a 4-coumaric acid and a cinnamoyl-CoA .
Synthesis Analysis
The synthesis of “1-O-(4-Coumaroyl)-beta-D-glucose” involves the central phenylpropanoid pathway by acyl activating enzymes (AAEs) known as 4-coumaroyl-CoA ligases (4CLs) . These enzymes convert different hydroxycinnamic acids into the corresponding CoA thioesters .
Molecular Structure Analysis
The molecular structure of “1-O-(4-Coumaroyl)-beta-D-glucose” is complex. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA . It is a conjugate acid of a 4-coumaroyl-CoA (4-) .
Chemical Reactions Analysis
The chemical reactions involving “1-O-(4-Coumaroyl)-beta-D-glucose” are part of the central phenylpropanoid pathway . The reactions involve the formation of caffeoyl-CoA and coumaroyl-CoA .
Scientific Research Applications
Antioxidant and Cytoprotective Effects
The p-Coumaroyl moiety in 1-O-(4-Coumaroyl)-beta-D-glucose has been found to play a significant role in the antioxidant and cytoprotective effects of flavonoid glycosides . It enhances the possibility of electron-transfer and hydrogen-atom-transfer-based multi-pathways, and also enhances the likelihood of Fe-chelating . This makes it a potential approach for improving the antioxidant and cytoprotective effects of flavonoid glycosides in mesenchymal stem cell implantation therapy .
Neuroprotective Effects
Compounds bearing a p-Coumaroyl moiety, such as apigenin-7-O-beta-D-(6’'-p-coumaroyl)-glucopyranoside, have been reported to exhibit neuroprotective effects in experimental ischemic stroke models .
Inhibition of Neuroinflammation
Tiliroside, a compound bearing a 6’'-O-p-coumaroyl moiety, has been reported to inhibit neuroinflammation .
Inhibition of Acute Inflammation
Tiliroside has also been reported to inhibit acute inflammation .
Anthocyanin Glucosylation
In carnation petals, an acyl-glucose, 1-O-beta-D-vanillyl-glucose, acts as the donor molecule in the glucosyl transfer reaction at the 5 position of anthocyanin . This glucosylation reaction is catalyzed by the enzymes acyl-glucose–dependent anthocyanin 5(7)-O-glucosyltransferase (AA5GT and AA7GT) .
Reactive Oxygen Species Scavenging
Compounds bearing a p-Coumaroyl moiety can scavenge hydroxyl radicals (OH) and superoxide anion radicals (O2), and neutralize active oxygen species such as hydrogen peroxide (H2O2) or singlet oxygen (1O2) . As a result, they can prevent radical reactions instigated by these reactive oxygen species, including lipid peroxidation, protein oxidation, and oxidative damage to nucleic acids .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-O-(4-Coumaroyl)-beta-D-glucose is the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT) which plays a central role in the biosynthesis of lignin, a complex organic polymer that provides structural support to plant cells . HCT is involved in the formation of coumaroyl shikimate and the conversion of caffeoyl shikimate to caffeoyl CoA .
Mode of Action
1-O-(4-Coumaroyl)-beta-D-glucose interacts with its target by transferring hydroxycinnamoyl units like cinnamoyl, 4-coumaroyl, caffeoyl, feruloyl, and sinapoyl moieties from an activating residue such as coenzyme A or glucose to an acceptor molecule . This interaction results in the formation of complex structures or “decorations” on the acceptor molecule .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . It is also part of the flavonoid biosynthesis pathway . The compound is converted to 5-CQA via 1-O-p-coumaroyl-glucose and 1-O-caffeoyl-glucose .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-O-(4-Coumaroyl)-beta-D-glucose are not readily available, it is known that the compound is generated in nature from phenylalanine, which is converted by PAL to trans-cinnamate. Trans-cinnamate is then hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .
Result of Action
The action of 1-O-(4-Coumaroyl)-beta-D-glucose leads to the formation of myriad natural products found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids .
Action Environment
The biosynthesis of secondary metabolites like 1-O-(4-Coumaroyl)-beta-D-glucose may differ between plant species due to the difference in the nature of the plant. The profile of secondary metabolites also differs between plant species. Plants growing under different environments and conditions also show differences in the metabolite profile .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNCQKUYZOSARM-QVLXMGEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4-Coumaroyl)-beta-D-glucose | |
CAS RN |
7139-64-2 | |
| Record name | beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)

